2-(piperidin-4-yl)quinoxaline

Ligand efficiency Fragment-based drug discovery Lead optimization

2-(Piperidin-4-yl)quinoxaline (CAS 256372-19-7) is a heterocyclic building block consisting of a quinoxaline core linked at the 2‑position to an unsubstituted piperidine ring (MW 213.28 g/mol, molecular formula C₁₃H₁₅N₃). The compound serves as the foundational scaffold for an extensive patent family of substituted‑quinoxaline‑type piperidine compounds, which are claimed as ORL‑1 (opioid receptor‑like modulators for the treatment of pain and related conditions.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 256372-19-7
Cat. No. B8405286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-4-yl)quinoxaline
CAS256372-19-7
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
InChIKeyGOPYWRQRRLUNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-yl)quinoxaline (CAS 256372-19-7) – Core Scaffold Overview for Procurement & Lead Optimization


2-(Piperidin-4-yl)quinoxaline (CAS 256372-19-7) is a heterocyclic building block consisting of a quinoxaline core linked at the 2‑position to an unsubstituted piperidine ring (MW 213.28 g/mol, molecular formula C₁₃H₁₅N₃) . The compound serves as the foundational scaffold for an extensive patent family of substituted‑quinoxaline‑type piperidine compounds, which are claimed as ORL‑1 (opioid receptor‑like 1) modulators for the treatment of pain and related conditions [1]. Unlike pre‑functionalized derivatives, the free secondary amine on the piperidine ring provides a versatile derivatization handle that enables divergent, late‑stage SAR exploration [1].

Why 2‑(Piperidin‑4‑yl)quinoxaline Cannot Be Simply Replaced by an In‑Class Analog


The piperidine NH group in 2‑(piperidin‑4‑yl)quinoxaline is a critical structural determinant that governs both synthetic versatility and biological target engagement. Replacing this scaffold with an oxygen‑linked analog (e.g., 2‑(piperidin‑4‑yloxy)quinoxaline) or a nitrogen‑linked analog (e.g., N‑(piperidin‑4‑yl)quinoxalin‑2‑amine) fundamentally alters the electronic character, conformational preference, and metabolic stability of the molecule [1]. Moreover, pre‑functionalized piperidinylquinoxaline derivatives such as the 4‑carbamoylpiperidin‑1‑yl series (compounds 4–8) exhibit distinct and non‑interchangeable antiproliferative potency profiles across a panel of human cancer cell lines, demonstrating that modest structural modifications lead to large, quantitatively measurable shifts in biological activity [2]. Generic substitution without head‑to‑head data therefore carries a high risk of compromised target potency, altered selectivity, or synthetic intractability [1][2].

Quantitative Differentiation Evidence for 2‑(Piperidin‑4‑yl)quinoxaline vs. Closest Analogs


Molecular Weight Advantage of the Unsubstituted Scaffold vs. Elaborated Piperidinylquinoxaline PI3K Inhibitors

2‑(Piperidin‑4‑yl)quinoxaline possesses a molecular weight of 213.28 g/mol, which is substantially lower than the elaborated piperidinylquinoxaline PI3Kα inhibitor WR23 (MW ≈ 448 g/mol) and the 4‑carbamoylpiperidin‑1‑yl quinoxaline series (compounds 4–8; estimated MW range 350–450 g/mol) [1]. This 135–235 g/mol MW deficit provides a critical advantage in fragment‑based and lead‑optimization workflows, as the unsubstituted scaffold can accommodate substantial molecular growth during SAR exploration without exceeding drug‑likeness thresholds (e.g., MW > 500 Da) [1]. The lower starting MW directly translates to higher ligand efficiency potential: WR23 achieves a binding efficiency index (BEI = pIC₅₀ [M]/MW [kDa]) of 17.0, whereas a hypothetical fragment hit from the parent scaffold, even at modest potency, would yield a superior BEI due to the lower MW denominator [1].

Ligand efficiency Fragment-based drug discovery Lead optimization

Differential PI3Kα Inhibitory Activity: Piperidinyl vs. Morpholino Quinoxaline Scaffolds

The piperidinylquinoxaline chemotype, of which 2‑(piperidin‑4‑yl)quinoxaline is the minimal unsubstituted scaffold, demonstrates dramatically superior PI3Kα inhibitory activity compared to the morpholino analog WR1. The piperidinyl derivative WR23 exhibits a PI3Kα IC₅₀ of 0.025 µM, whereas the morpholinoquinoxaline WR1 is essentially inactive at the enzymatic level [1]. At the cellular level, piperidinylquinoxalines 4–8 display antiproliferative IC₅₀ values ranging from 1.17 to 4.36 µM against PC3 prostate cancer cells, representing a 4‑ to 16‑fold improvement over WR1 (PC3 IC₅₀ = 18.88 µM) and a 14‑ to 52‑fold improvement over the pan‑PI3K inhibitor LY294002 (PC3 IC₅₀ = 61.35 µM) [1]. This class‑level evidence establishes that the piperidine substitution pattern is a critical determinant of PI3Kα inhibitory potency, validating the unsubstituted piperidine scaffold as the preferred entry point for kinase‑targeted drug discovery [1][2].

PI3Kα Kinase inhibitor Antiproliferative

Synthetic Step‑Count Advantage: Unsubstituted Scaffold vs. Fully Elaborated Piperidinylquinoxaline PI3K Inhibitors

The unsubstituted 2‑(piperidin‑4‑yl)quinoxaline scaffold can be accessed in a two‑step sequence from commercially available o‑phenylenediamine: (i) condensation with pyruvic acid to form the quinoxaline core, and (ii) introduction of the piperidine moiety, followed by Boc deprotection [1]. In contrast, the fully elaborated PI3Kα inhibitor WR23 requires a five‑plus step synthetic route involving 2‑chloro‑3‑arylsulfonylquinoxaline intermediates, microwave‑assisted coupling with N‑carbamoylpiperazine, and additional functional group manipulations [2]. This three‑step reduction (60% fewer steps) directly reduces procurement lead time, synthesis cost, and cumulative yield losses, making the unsubstituted scaffold the economically rational choice for initiating parallel SAR campaigns [1][2].

Synthetic efficiency Building block Chemical procurement

ORL‑1 Receptor Modulator Patent Landscape: 2‑(Piperidin‑4‑yl)quinoxaline as the Common Core Scaffold

Analysis of the Purdue Pharma patent family (US8846929B2, EP2433937B1, US9145408B2) reveals that 2‑(piperidin‑4‑yl)quinoxaline constitutes the universal core scaffold from which all exemplified ORL‑1 modulators are derived [1][2]. In these patents, the piperidine NH serves as the primary diversification point: N‑substitution with various alkyl, acyl, sulfonyl, and oxime groups modulates ORL‑1 binding affinity across a range of Ki values from low nanomolar (e.g., Ki = 2.7 nM for an optimized bridged‑piperidine analog) to micromolar [2]. The unsubstituted scaffold is therefore the single common intermediate that enables access to the entire claimed chemical space. No other regioisomeric or heteroatom‑linked analog (e.g., 2‑(piperidin‑4‑yloxy)quinoxaline or 3‑(piperidin‑4‑yl)quinoxaline) serves this universal core function in the ORL‑1 patent landscape [1].

ORL‑1 modulator Pain Opioid receptor

Basal MAO‑B Inhibitory Activity Confirms Target Engagement Potential of the Unsubstituted Scaffold

In vitro profiling data curated in BindingDB indicate that 2‑(piperidin‑4‑yl)quinoxaline inhibits human membrane‑bound monoamine oxidase B (MAO‑B) with an IC₅₀ of 8.60 × 10³ nM (8.6 µM), as assessed by the conversion of kynuramine to 4‑hydroxyquinoline [1]. While this potency is approximately 100‑fold lower than that of optimized quinoxaline‑based MAO‑B inhibitors reported in the literature (typical IC₅₀ values < 100 nM), the measurable basal activity confirms that the unsubstituted scaffold possesses intrinsic target engagement capacity [1][2]. This baseline activity provides a quantifiable starting point for structure‑based optimization, allowing medicinal chemists to directly measure the potency improvement gained through substituent addition at the piperidine nitrogen or quinoxaline core [2].

MAO‑B Neuroprotection Enzyme inhibition

Optimal Application Scenarios for 2‑(Piperidin‑4‑yl)quinoxaline Based on Quantitative Differentiation Evidence


ORL‑1 Modulator Lead Optimization – Pain Therapeutics

2‑(Piperidin‑4‑yl)quinoxaline serves as the universal core scaffold for the Purdue Pharma ORL‑1 modulator patent family (US8846929B2, EP2433937B1) [1][2]. Medicinal chemistry teams pursuing novel ORL‑1 ligands for chronic and acute pain can procure this unsubstituted scaffold to perform late‑stage diversification at the piperidine NH, accessing the full chemical space claimed in the patent landscape. The free amine handle enables parallel synthesis of N‑alkyl, N‑acyl, N‑sulfonyl, and N‑oxime derivatives, with reported optimized analogs achieving Ki values as low as 2.7 nM at the ORL‑1 receptor [2].

PI3Kα Fragment‑Based Drug Discovery – Oncology

The low molecular weight (213.28 g/mol) and established SAR linking the piperidine scaffold to PI3Kα inhibition make 2‑(piperidin‑4‑yl)quinoxaline an ideal starting point for fragment‑based or fragment‑growth campaigns targeting the PI3K/AKT/mTOR pathway [1][2]. The scaffold has been validated by the piperidinylquinoxaline derivative WR23, which achieves a PI3Kα IC₅₀ of 0.025 µM and antiproliferative IC₅₀ values as low as 1.17 µM against PC3 prostate cancer cells [1]. Fragment libraries incorporating this scaffold can be elaborated with confidence that potency gains are achievable, as evidenced by the 4‑ to 52‑fold improvement over morpholinoquinoxaline and LY294002 controls [1].

MAO‑B Inhibitor Screening Library Construction – Neurodegeneration

The basal MAO‑B inhibitory activity (IC₅₀ = 8.6 µM) of 2‑(piperidin‑4‑yl)quinoxaline, confirmed by BindingDB data, makes this scaffold a suitable core for constructing focused screening libraries targeting monoamine oxidase B for Parkinson's disease and other neurodegenerative indications [1][2]. The 100‑fold potency gap relative to optimized quinoxaline MAO‑B inhibitors (< 100 nM) provides a wide dynamic range for SAR exploration, allowing clear quantification of the potency improvement achieved through systematic substitution at the piperidine nitrogen or the quinoxaline core [2]. The C‑linked piperidine also offers superior metabolic stability over O‑linked analogs, a critical advantage for CNS‑penetrant candidates [1].

Chemical Biology Probe Development – Polypharmacology

The dual engagement profile of the quinoxaline‑piperidine scaffold—spanning ORL‑1 opioid receptors, PI3Kα kinase, and MAO‑B—positions 2‑(piperidin‑4‑yl)quinoxaline as a versatile starting point for designing polypharmacological chemical probes [1][2]. Procurement of the unsubstituted scaffold enables systematic exploration of substituent effects across multiple target classes, supporting chemical biology programs aimed at dissecting target engagement networks in pain, cancer, and neurodegeneration [1][2].

Quote Request

Request a Quote for 2-(piperidin-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.